molecular formula C13H8Cl2N2O2 B13779842 (E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid

(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid

Cat. No.: B13779842
M. Wt: 295.12 g/mol
InChI Key: ZARHSDFPYBKTCK-DAFODLJHSA-N
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Description

(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dichlorophenyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Propenoic Acid Moiety: The propenoic acid moiety can be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives.

Scientific Research Applications

(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[2-(3,4-dichlorophenyl)pyridin-5-yl]prop-2-enoic acid
  • (E)-3-[2-(3,4-dichlorophenyl)pyrazin-5-yl]prop-2-enoic acid
  • (E)-3-[2-(3,4-dichlorophenyl)quinolin-5-yl]prop-2-enoic acid

Uniqueness

(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of a pyrimidine ring and a 3,4-dichlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-3-2-9(5-11(10)15)13-16-6-8(7-17-13)1-4-12(18)19/h1-7H,(H,18,19)/b4-1+

InChI Key

ZARHSDFPYBKTCK-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)/C=C/C(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)C=CC(=O)O)Cl)Cl

Origin of Product

United States

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